Trestolone Trestolone Trestolone (7α-methyl-19-nortestosterone) is a synthetic androgen developed by the Population Council as a potential candidate drug for use in hormonal male contraceptive methods. In males, regular administration of sufficient quantities of trestolone induces a state of temporary infertility.
Brand Name: Vulcanchem
CAS No.: 3764-87-2
VCID: VC0007220
InChI: InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1
SMILES: CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

Trestolone

CAS No.: 3764-87-2

Cat. No.: VC0007220

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

Trestolone - 3764-87-2

CAS No. 3764-87-2
Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C19H28O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-18,21H,3-9H2,1-2H3/t11-,14+,15-,16+,17+,18-,19+/m1/s1
Standard InChI Key YSGQGNQWBLYHPE-CFUSNLFHSA-N
Isomeric SMILES C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O
SMILES CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O
Canonical SMILES CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)O

Chemical Identity and Structural Properties

Trestolone belongs to the 19-nortestosterone family, characterized by the absence of the C19 methyl group and the addition of a 7α-methyl substituent. Its molecular formula is C₁₉H₂₈O₂, with a molecular weight of 288.42 g/mol . The acetate ester derivative, Trestolone Acetate (C₂₁H₃₀O₃; 330.5 g/mol), enhances its pharmacokinetic profile by prolonging systemic release .

Table 1: Comparative Chemical Properties of Trestolone and Trestolone Acetate

PropertyTrestoloneTrestolone Acetate
Molecular FormulaC₁₉H₂₈O₂C₂₁H₃₀O₃
Molecular Weight (g/mol)288.42330.50
Stereochemistry7α-methyl7α-methyl, C17 acetate ester
SMILES Notation[Provided in Source 4][Provided in Source 1]

The compound’s stereochemical configuration, including seven defined stereocenters, ensures high specificity for androgen receptor binding .

ParameterTrestoloneTestosterone
AR Binding Affinity3–4× HigherBaseline
5α-Reductase DependencyNoYes (converts to DHT)
Estrogenic ActivityModerate (via aromatization)Moderate

Clinical Research and Therapeutic Applications

Bone and Muscle Preservation

A preclinical study in hypogonadal rats revealed that Trestolone implants matched testosterone in stimulating trabecular bone volume (BV/TV: +22%) and cortical thickness (+18%) . Notably, Trestolone exhibited stronger lipolytic effects, reducing adipose tissue mass by 15% compared to testosterone .

Table 3: Preclinical Outcomes of Trestolone in Hypogonadal Rats

MetricTrestolone GroupTestosterone Group
Trabecular Bone Volume+22%+20%
Cortical Thickness+18%+16%
Adipose Tissue Mass-15%-5%

Synthesis and Manufacturing

Trestolone Acetate is synthesized via a two-step process:

  • Grignard Reaction: 6-Dehydro-19-nortestosterone acetate reacts with methylmagnesium chloride in tetrahydrofuran (THF) at -45°C to -35°C, catalyzed by copper(II) acetate .

  • Acid Hydrolysis: The intermediate is quenched with hydrochloric acid, yielding Trestolone Acetate with a 78% yield .

Key Reaction Conditions:

  • Temperature: -45°C to -35°C (Step 1); 10°C (Step 2)

  • Catalysts: Copper(II) acetate (Step 1)

  • Solvents: THF, heptane, tert-butyl methyl ether

Non-Medical Use in Bodybuilding

Despite lacking FDA approval, Trestolone Acetate is used off-label for:

  • Muscle Hypertrophy: Users report 5–7 kg lean mass gains over 8-week cycles .

  • Strength Enhancement: 10–15% increases in maximal lifts observed .

  • Cutting Phases: Glucocorticoid suppression aids muscle retention during caloric deficits .

Comparative Advantages Over Testosterone

Trestolone’s clinical potential stems from:

  • Prostate Safety: No 5α-reduction minimizes prostate growth risk .

  • Bone Preservation: Estrogenic metabolites protect against osteoporosis .

  • Anabolic Potency: Higher AR activation enhances muscle growth per unit dose .

Future Research Directions

  • Reformulation Strategies: Address pharmacokinetic challenges to revive clinical development.

  • Long-Term Safety Profiling: Cardiovascular and hepatic impacts beyond 12-month use.

  • Female Applications: Potential for hormone replacement therapy (HRT) in hypoandrogenic women.

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